molecular formula C27H35N5O3S B11238287 5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi

5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi

Cat. No.: B11238287
M. Wt: 509.7 g/mol
InChI Key: QSUUGKIVZBEROF-UHFFFAOYSA-N
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Description

5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, and a piperidine ring

Preparation Methods

The synthesis of 5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor using tert-butyl chloride in the presence of a strong base.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable amine and a dihaloalkane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group, such as a halide, under basic conditions.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(tert-butyl)-2-methoxy-N-(4-((4-methyl-6-(piperi) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H35N5O3S

Molecular Weight

509.7 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C27H35N5O3S/c1-19-17-25(32-15-7-6-8-16-32)30-26(28-19)29-21-10-12-22(13-11-21)31-36(33,34)24-18-20(27(2,3)4)9-14-23(24)35-5/h9-14,17-18,31H,6-8,15-16H2,1-5H3,(H,28,29,30)

InChI Key

QSUUGKIVZBEROF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)N4CCCCC4

Origin of Product

United States

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